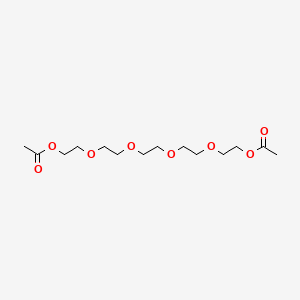
Ditetradecyl sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditetradecyl sebacate is a chemical compound with the molecular formula C38H74O4 and a molecular weight of 595.006 g/mol. This compound is primarily used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ditetradecyl sebacate can be synthesized through the esterification of sebacic acid with tetradecanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar esterification processes. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions for the reaction. The resulting product is then purified through distillation to remove any unreacted starting materials and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: Ditetradecyl sebacate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and a strong acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, such as an acid or base.
Major Products Formed:
Hydrolysis: The hydrolysis of this compound results in the formation of sebacic acid and tetradecanol.
Transesterification: The transesterification reaction produces different esters depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Ditetradecyl sebacate has various applications in scientific research, including:
Chemistry: It is used as a phase change material in thermal energy storage systems due to its high thermal stability and ability to store and release heat efficiently.
Biology: The compound is utilized in the study of lipid metabolism and the effects of esters on biological systems.
Medicine: this compound is explored for its potential use in drug delivery systems, where it can act as a biocompatible and biodegradable carrier for therapeutic agents.
Industry: It is employed as a lubricant and plasticizer in the manufacturing of plastics and rubber products due to its excellent lubricating properties and compatibility with various materials.
Wirkmechanismus
The mechanism by which ditetradecyl sebacate exerts its effects depends on its application. In thermal energy storage, the compound undergoes a phase change from solid to liquid, absorbing or releasing heat in the process. In drug delivery systems, the ester bond in this compound can be hydrolyzed by enzymes in the body, releasing the encapsulated drug at the target site.
Molecular Targets and Pathways Involved:
Thermal Energy Storage: The compound interacts with heat transfer fluids and materials, facilitating the storage and release of thermal energy.
Drug Delivery: The ester bond is targeted by esterases in the body, leading to the release of the drug.
Vergleich Mit ähnlichen Verbindungen
Dioctyl sebacate
Diisodecyl sebacate
Dibutyl sebacate
Dihexyl sebacate
Eigenschaften
CAS-Nummer |
26719-47-1 |
|---|---|
Molekularformel |
C38H74O4 |
Molekulargewicht |
595.0 g/mol |
IUPAC-Name |
ditetradecyl decanedioate |
InChI |
InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-41-37(39)33-29-25-21-22-26-30-34-38(40)42-36-32-28-24-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI-Schlüssel |
DVXXGJIEZNWCNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



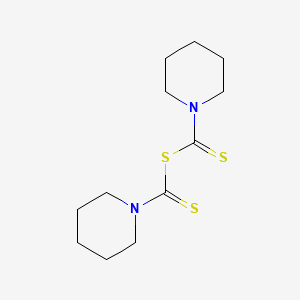


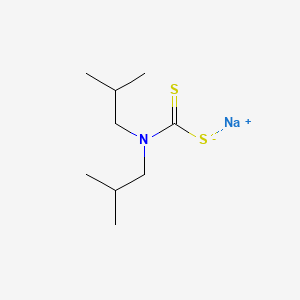

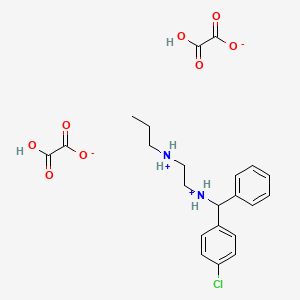
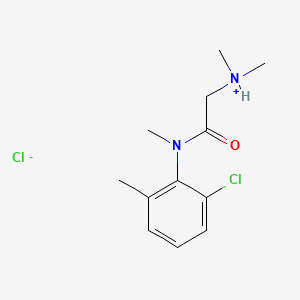
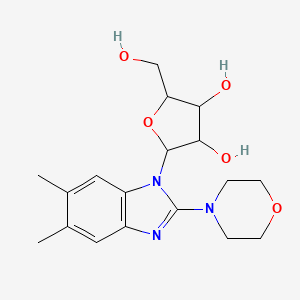

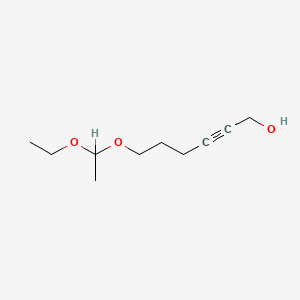
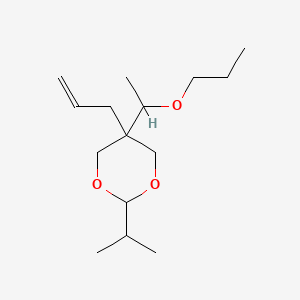
![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
